

Comparative Guide to SAR of 2-(Difluoromethyl)isonicotinic Acid Analogs

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Compound of Interest

Compound Name: 2-(Difluoromethyl)isonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-(difluoromethyl)isonicotinic acid** analogs and related compounds. Due to a lack of comprehensive SAR studies on a single biological target for this specific scaffold, this document synthesizes findings from research on analogous fluorinated nicotinic and isonicotinic acid derivatives investigated for various therapeutic applications, including quorum sensing inhibition, antitubercular, and anticancer activities.

Core Scaffold: 2-(Difluoromethyl)isonicotinic Acid

The **2-(difluoromethyl)isonicotinic acid** scaffold is of interest in medicinal chemistry as the difluoromethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and target interactions. The following sections explore the SAR of derivatives based on this and closely related structures.

I. SAR of 2-(Difluoromethyl)pyridine Derivatives as Quorum Sensing Inhibitors

A study exploring 2-(difluoromethyl)pyridine derivatives as bioisosteric replacements for pyridine-N-oxides in quorum sensing inhibitors for *Pseudomonas aeruginosa* provides the most direct SAR data for this scaffold.

Quantitative Data Summary

Compound ID	Structure	R1	R2	R3	IC50 (μM)[1]
Reference (4NPO)	Pyridine-N-oxide	H	NO2	H	33 ± 1.12
1	2-(Difluoromethyl)pyridine	H	NO2	H	35 ± 1.12
5	2-(Difluoromethyl)pyridine	H	H	CF3	19 ± 1.01
6	2-(Difluoromethyl)pyridine	H	CF3	H	27 ± 0.67

SAR Insights:

- The 2-difluoromethyl group serves as an effective bioisostere for the N-oxide functionality, with compound 1 showing nearly identical potency to the reference compound 4NPO.[1]
- The position and nature of other substituents significantly impact activity. A trifluoromethyl group at the 5-position (compound 5) resulted in the most potent analog, suggesting that strong electron-withdrawing groups at this position enhance activity.[1]
- Moving the trifluoromethyl group to the 4-position (compound 6) slightly decreased potency compared to the 5-substituted analog.[1]

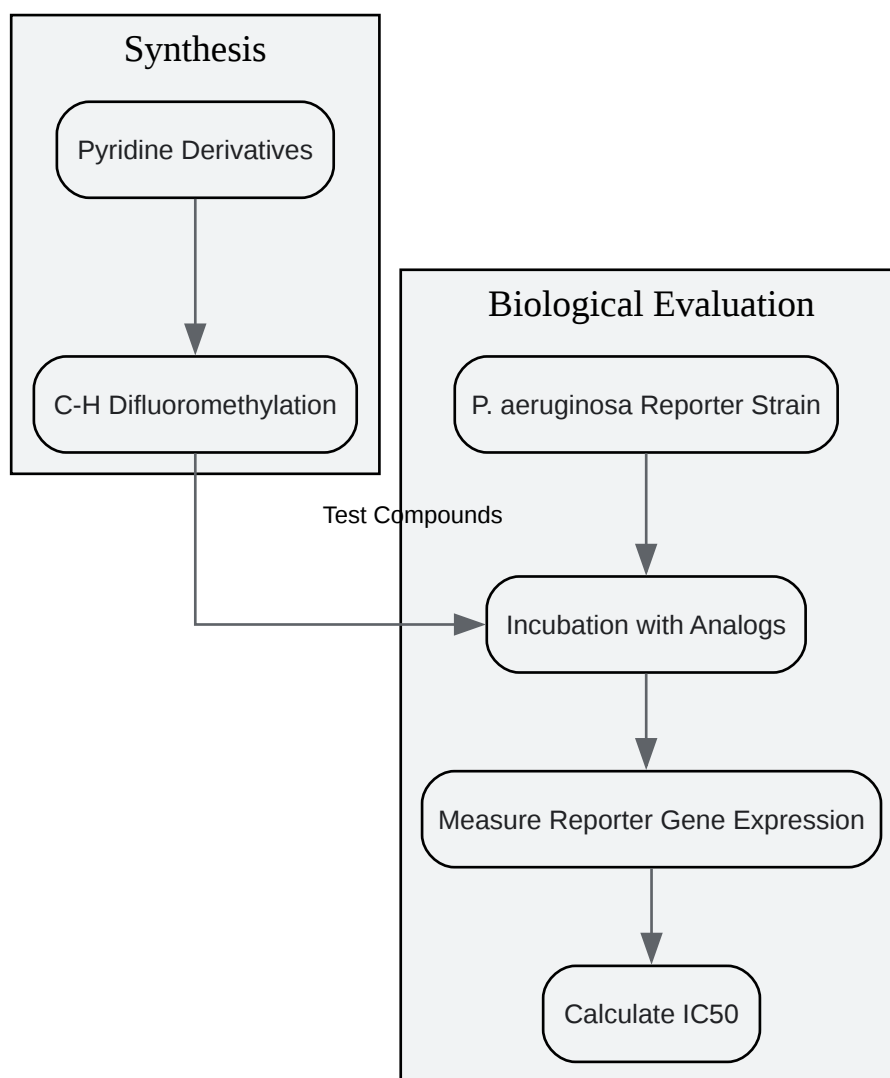
Experimental Protocols

Quorum Sensing Inhibition Assay:[1]

- Bacterial Strain: Pseudomonas aeruginosa reporter strain.
- Procedure: The reporter strain was grown in the presence of various concentrations of the test compounds.

- **Measurement:** The inhibition of quorum sensing was determined by measuring the reduction in the expression of a reporter gene (e.g., encoding a fluorescent protein) under the control of a quorum sensing-regulated promoter.
- **Data Analysis:** IC50 values were calculated from dose-response curves.

Experimental Workflow



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Caption: Synthesis and evaluation of 2-(difluoromethyl)pyridine analogs.

II. SAR of Fluorinated and Substituted Nicotinic/Isonicotinic Acid Analogs as Antitubercular Agents

While specific data on **2-(difluoromethyl)isonicotinic acid** analogs is limited, studies on other fluorinated and substituted nicotinic and isonicotinic acid hydrazide derivatives provide valuable SAR insights for antitubercular activity.

Quantitative Data Summary

Compound Series	General Structure	Key Substituent Modifications	Resulting Activity (MIC)	Reference
Isatin Hydrazides	N'-(2-oxoindolin-3-ylidene)nicotinohydrazide	Halogen substitution on the isatin ring	Br > Cl > H (MICs of 6.25, 12.5, and 25 µg/mL, respectively)	[2]
Halogenated Thiacetazone Analogs	Thioacetazone with halogen on the phenyl ring	Fluorine substitution	20-fold more potent than the parent compound	[3]
Nitro-containing Nicotinic/Isoniazid Analogs	Nicotinic and isoniazid derivatives with nitro groups	Varied nitro-substituted aryl groups	One analog showed a MIC of 1.2 µg/mL	[4]

SAR Insights:

- **Lipophilicity:** In the isatin hydrazide series, increasing the lipophilicity of the substituent on the isatin ring (Br > Cl > H) led to a significant increase in antimycobacterial activity.[2]
- **Fluorine Substitution:** The introduction of a fluorine atom can dramatically enhance potency, as seen in the fluorinated analog of thiacetazone, which was 20 times more active than the parent compound against *M. tuberculosis*.[3]

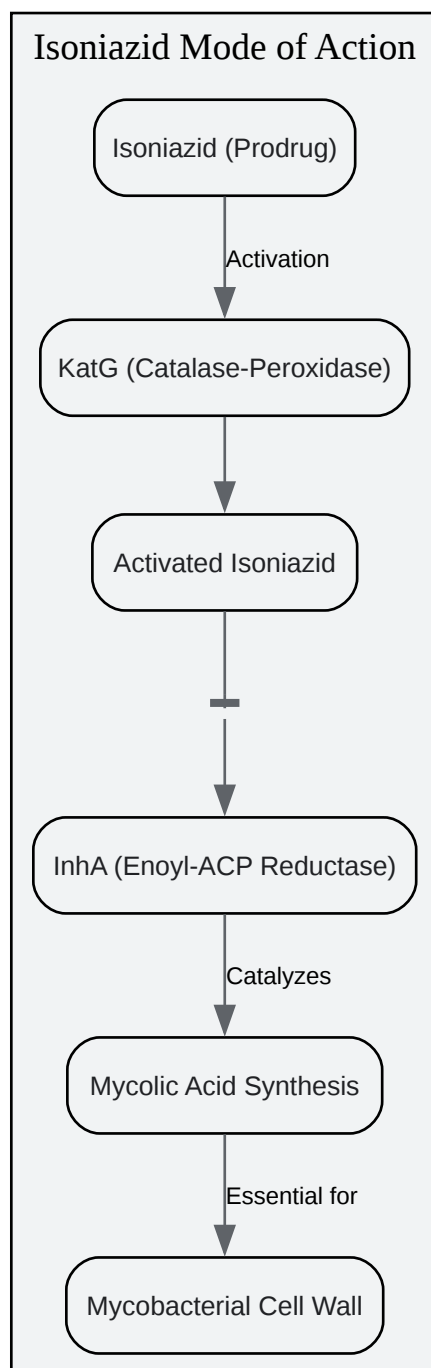
- **Electron-Withdrawing Groups:** The presence of strongly electron-withdrawing groups like nitro groups can lead to potent antitubercular compounds.^[4] However, in another series of nicotinic acid hydrazides, a fluorine atom at the 4-position of a phenyl ring led to a loss of activity, suggesting that the effect of electron-withdrawing groups is context-dependent.^[2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Screening:^[3]^[4]

- **Bacterial Strain:** Mycobacterium tuberculosis H37Rv.
- **Procedure:** The bacterial culture is incubated in a microplate with serial dilutions of the test compounds.
- **Reagent Addition:** After a set incubation period, Alamar Blue solution is added to each well.
- **Measurement:** The fluorescence or color change, which indicates bacterial viability, is measured.
- **Data Analysis:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change.

Signaling Pathway



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Caption: Isoniazid activation and mechanism of action.

III. SAR of Nicotinic Acid Derivatives as Anticancer Agents

Nicotinic acid derivatives have been explored as potential anticancer agents, with SAR studies highlighting the importance of specific structural features.

SAR Insights:

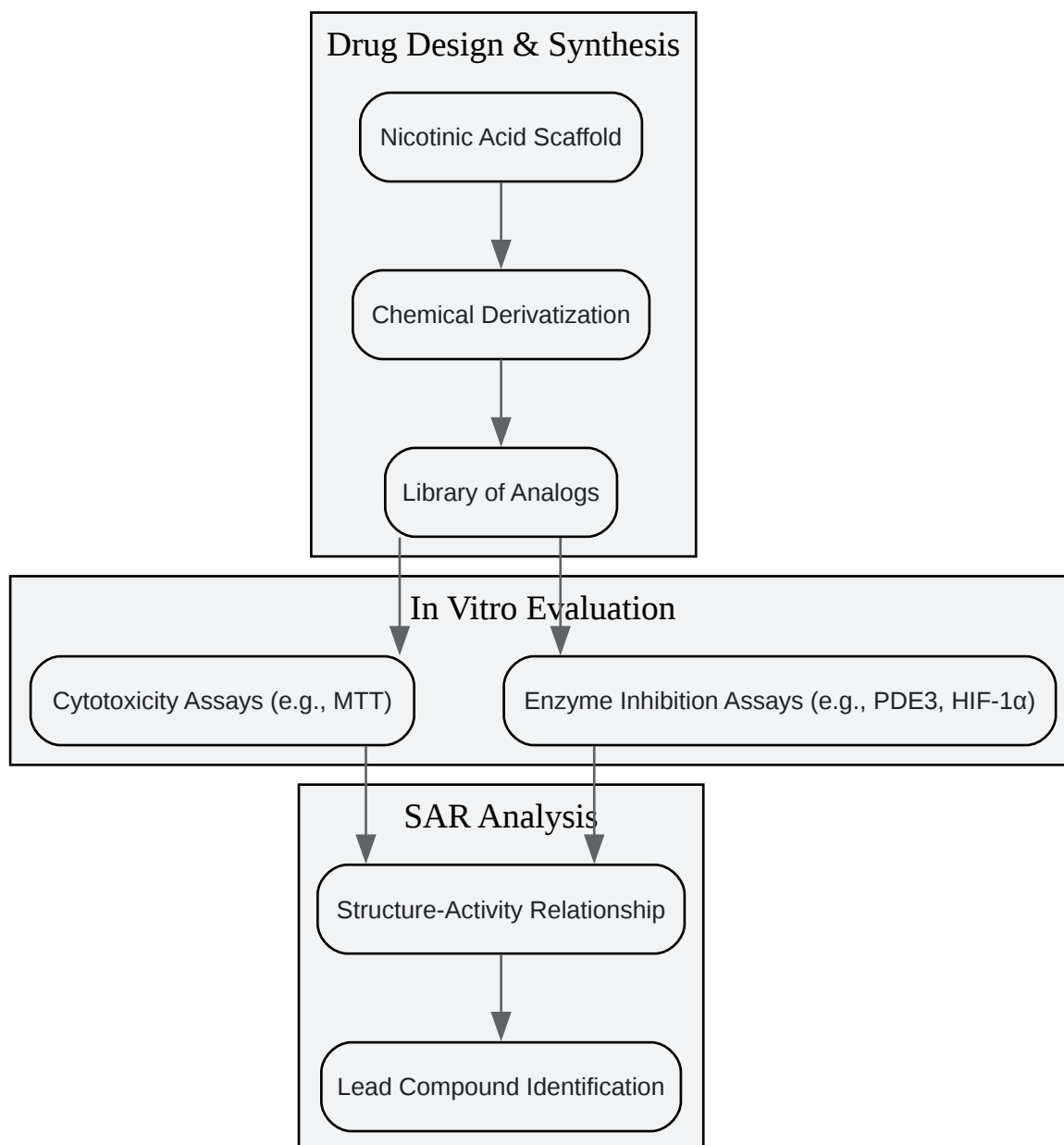
- **Pyridine-Ureas:** A series of pyridine-urea derivatives showed potent anti-proliferative activity against breast cancer cell lines, with some compounds being more active than the reference drug doxorubicin.[5]
- **Phosphodiesterase Inhibition:** Novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles exhibited potent PDE3A inhibitory effects and cytotoxic effects on cancer cell lines, suggesting a correlation between PDE3 inhibition and anticancer activity.
- **HIF-1 α Inhibition:** While no specific **2-(difluoromethyl)isonicotinic acid** analogs have been reported as HIF-1 α inhibitors, the pyridine scaffold is present in some known inhibitors. The development of novel scaffolds for HIF-1 α inhibition is an active area of research.[6]

Experimental Protocols

MTT Assay for Cytotoxicity:

- **Cell Lines:** Human cancer cell lines (e.g., MCF-7, HeLa).
- **Procedure:** Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **Reagent Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Measurement:** The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
- **Data Analysis:** The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Logical Relationship



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Caption: Workflow for SAR studies of anticancer agents.

Conclusion

The available literature suggests that the 2-(difluoromethyl)pyridine scaffold is a viable starting point for the design of biologically active molecules. The difluoromethyl group can successfully

act as a bioisostere for other functionalities, and the overall activity of the resulting analogs is highly dependent on the nature and position of other substituents on the pyridine ring.

For antitubercular and anticancer applications, while direct SAR data for **2-(difluoromethyl)isonicotinic acid** analogs is sparse, trends from related fluorinated and substituted nicotinic/isonicotinic acid derivatives indicate that modulating lipophilicity and electronic properties through strategic substitution can lead to potent compounds. Further focused studies are required to fully elucidate the SAR of **2-(difluoromethyl)isonicotinic acid** analogs for specific therapeutic targets.

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